molecular formula C10H15NO B6244742 (6-tert-butylpyridin-2-yl)methanol CAS No. 854758-36-4

(6-tert-butylpyridin-2-yl)methanol

Cat. No.: B6244742
CAS No.: 854758-36-4
M. Wt: 165.2
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Description

(6-tert-butylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, featuring a tert-butyl group at the 6-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-tert-butylpyridin-2-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-chloromethyl-6-tert-butylpyridine with a suitable reducing agent to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(6-tert-butylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major products include 6-tert-butylpyridine-2-carboxaldehyde and 6-tert-butylpyridine-2-carboxylic acid.

    Reduction: The major product is 6-tert-butylpyridine-2-methane.

    Substitution: The products vary depending on the substituent introduced, such as 6-tert-butylpyridine-2-yl ethers or esters.

Scientific Research Applications

(6-tert-butylpyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-tert-butylpyridin-2-yl)methanol depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylpyridine: Similar in structure but lacks the hydroxymethyl group.

    2-tert-butylpyridine: Contains a tert-butyl group at the 2-position instead of the 6-position.

    2,6-Dimethylpyridine: Features methyl groups instead of tert-butyl groups.

Uniqueness

(6-tert-butylpyridin-2-yl)methanol is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

854758-36-4

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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